molecular formula C17H9ClN2O B2587392 3-(3-chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one CAS No. 147508-54-1

3-(3-chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one

Cat. No.: B2587392
CAS No.: 147508-54-1
M. Wt: 292.72
InChI Key: GBDGQUMCZLAFBK-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one is a heterocyclic compound that features a pyridazinone core fused with an indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzaldehyde with indan-1,2-dione in the presence of a base to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyridazinone derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one is unique due to its specific substitution pattern and the presence of the chlorophenyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

3-(3-chlorophenyl)indeno[1,2-c]pyridazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClN2O/c18-11-5-3-4-10(8-11)15-9-14-16(20-19-15)12-6-1-2-7-13(12)17(14)21/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDGQUMCZLAFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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